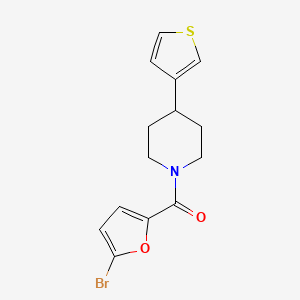

![molecular formula C26H26N4O5S2 B2759787 Ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 477567-16-1](/img/structure/B2759787.png)

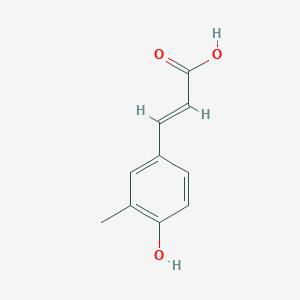

Ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could involve reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The benzothiazole ring in the compound could be synthesized from o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a carbamoyl group, a phenyl group, a sulfonyl group, and a piperazine ring. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound could include reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The benzothiazole ring in the compound could undergo reactions with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 538.64. Other properties such as density, melting point, and boiling point are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Synthesis and Microbial Studies

Research has focused on the synthesis of benzothiazole derivatives and their evaluation for antibacterial and antifungal activities. For instance, Patel and Agravat (2007) explored the synthesis of new pyridine derivatives from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, which were then evaluated for their antimicrobial properties. The study found that these compounds exhibited variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel & Agravat, 2007).

Antimicrobial Activity

Another study by Patel, Agravat, and Shaikh (2011) synthesized amide derivatives from acid chlorides and piperazines, including 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, to evaluate their in vitro antimicrobial activity. The synthesized compounds displayed variable antimicrobial activity, showcasing the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Characterization

The synthesis and characterization of benzothiazole derivatives have been a subject of interest due to their potential applications in various fields of chemistry and biology. Carrington et al. (1972) discussed the synthesis of ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and its decomposition, providing insights into the chemical behavior of benzothiazole compounds under different conditions (Carrington et al., 1972).

Docking Studies and Antimicrobial Evaluation

Recent studies have also explored the synthesis, characterization, docking studies, and antimicrobial evaluation of benzothiazole derivatives. Spoorthy et al. (2021) synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and conducted docking studies along with antimicrobial activity assessments. These studies suggest the importance of computational chemistry in understanding the interactions of benzothiazole derivatives with biological targets (Spoorthy et al., 2021).

Propriétés

IUPAC Name |

ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O5S2/c1-3-35-26(32)29-14-16-30(17-15-29)37(33,34)20-11-8-19(9-12-20)24(31)27-25-28(2)23-21-7-5-4-6-18(21)10-13-22(23)36-25/h4-13H,3,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNLGWCJAPUXGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{5-methyl-4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2759704.png)

![2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-4-carboxamide](/img/structure/B2759709.png)

![3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2759713.png)

![1-[4-(Difluoromethoxy)phenyl]-3-(2-methylcyclohexyl)thiourea](/img/structure/B2759714.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2759717.png)

![5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclopentane] hydrochloride](/img/structure/B2759719.png)

![1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2759721.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide](/img/structure/B2759723.png)

![N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)-3-(trifluoromethyl)aniline](/img/structure/B2759725.png)